
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a significant role in various biological processes. It is a type of phosphatidylcholine, which is a major component of cell membranes. This compound is known for its involvement in lipid metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with heptadecanoic acid and 9Z-tetradecenoic acid, followed by the phosphorylation of the resulting diacylglycerol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form hydroperoxides.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorylation reagents like phosphorus oxychloride or phosphoric acid are used.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various phospholipid derivatives with different functional groups.
Scientific Research Applications
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a standard for lipid quantification by liquid chromatography mass spectrometry (LC-MS).
Biology: Plays a role in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomal products and other lipid-based formulations.
Mechanism of Action
The mechanism of action of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity and affecting cellular processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-rac-glycerol)
- 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-myo-inositol)
Uniqueness
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in modulating membrane properties and signaling pathways. Compared to similar compounds, it has distinct effects on cellular processes and is used in specialized applications in research and industry.
Properties
Molecular Formula |
C39H76NO8P |
|---|---|
Molecular Weight |
718.0 g/mol |
IUPAC Name |
[(2R)-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-6-8-10-12-14-16-18-19-20-22-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3,4)5)48-39(42)32-30-28-26-24-21-17-15-13-11-9-7-2/h13,15,37H,6-12,14,16-36H2,1-5H3/b15-13-/t37-/m1/s1 |
InChI Key |
PLMJQEBGYPYWCL-IEHWZJNJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


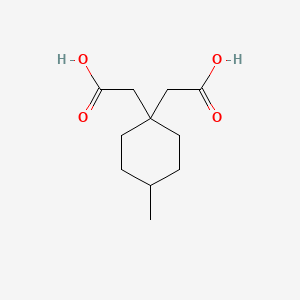
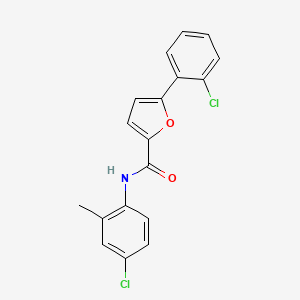
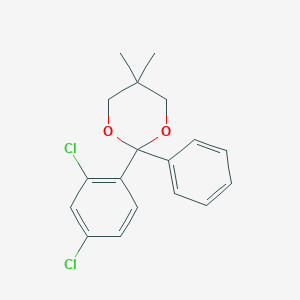
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
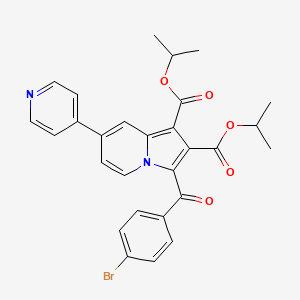
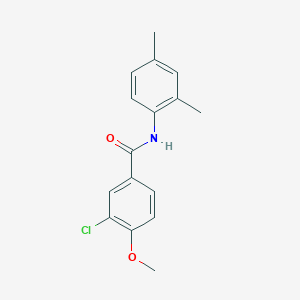
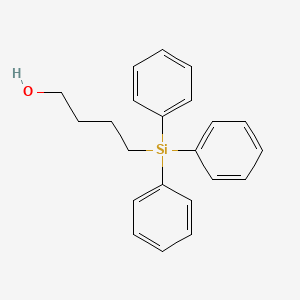
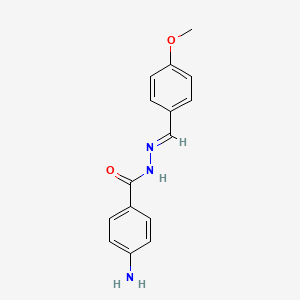
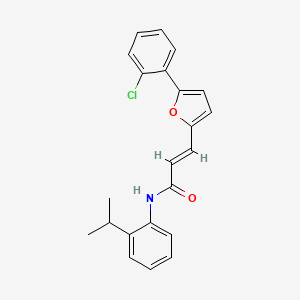

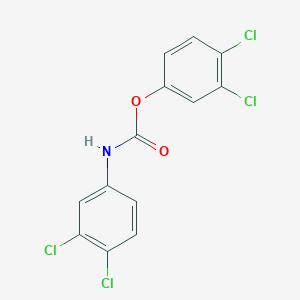
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)

